Riociguat

Description

Structure

3D Structure

Properties

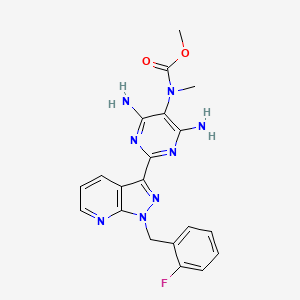

IUPAC Name |

methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN8O2/c1-28(20(30)31-2)15-16(22)25-18(26-17(15)23)14-12-7-5-9-24-19(12)29(27-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H4,22,23,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXSNCNJFUAIDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978109 |

Source

|

| Record name | Riociguat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625115-55-1 |

Source

|

| Record name | Riociguat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625115-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Riociguat [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riociguat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08931 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Riociguat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]methyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIOCIGUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU3FE2Y4XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Mechanism of Action of Riociguat on Soluble Guanylate Cyclase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Riociguat, a first-in-class soluble guanylate cyclase (sGC) stimulator, represents a significant advancement in the treatment of pulmonary hypertension (PH), including pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2][3] Its novel mechanism of action directly targets the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of vascular tone and cellular proliferation.[4][5] This technical guide provides a comprehensive overview of riociguat's molecular interaction with sGC, supported by quantitative data from preclinical and pivotal clinical trials, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows.

The Nitric Oxide-sGC-cGMP Signaling Pathway

The NO-sGC-cGMP pathway is fundamental to cardiovascular homeostasis. Endothelial cells produce nitric oxide (NO), which diffuses into adjacent vascular smooth muscle cells. There, NO binds to the heme moiety of soluble guanylate cyclase, a heterodimeric enzyme. This binding triggers a conformational change in sGC, activating its catalytic domain to convert guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, resulting in vasodilation, and inhibition of smooth muscle proliferation and fibrosis. In disease states like pulmonary hypertension, endothelial dysfunction leads to impaired NO production and insufficient stimulation of this pathway, contributing to the pathophysiology of the disease.

Caption: The canonical Nitric Oxide-sGC-cGMP signaling pathway.

Riociguat's Dual Mechanism of Action on sGC

Riociguat exerts its therapeutic effects through a unique dual mechanism of action on sGC:

-

Direct sGC Stimulation: Riociguat can directly bind to and stimulate sGC, even in the absence of NO. This action is particularly beneficial in conditions of NO deficiency.

-

Sensitization to NO: Riociguat also sensitizes sGC to endogenous NO, meaning that lower concentrations of NO are required to achieve a significant activation of the enzyme.

This dual action leads to a synergistic increase in cGMP production, effectively restoring the downstream signaling cascade and promoting vasodilation and antiproliferative effects. In preclinical studies, riociguat alone increased the activity of recombinant sGC by up to 73-fold, and in combination with an NO-releasing agent, the activity was increased up to 112-fold.

Caption: Riociguat's dual mechanism of action on soluble guanylate cyclase.

Quantitative Data

The efficacy of riociguat has been extensively evaluated in both preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Preclinical and In Vitro Data

| Parameter | Value | Species/System | Reference |

| sGC Stimulation (Riociguat alone) | Up to 73-fold increase | Recombinant sGC | |

| sGC Stimulation (Riociguat + NO donor) | Up to 112-fold increase | Recombinant sGC | |

| Inhibition of ADP-induced GPIIb/IIIa activation | Effective at 100 nM | Washed human platelets | |

| Ki for ADP-induced platelet shape change | ~1 µM | Human and mouse platelets | |

| Ki for ADP-induced platelet aggregation | ~1 µM | Human and mouse platelets | |

| IC50 for ADP-induced platelet shape change | 6.8 µM | Human platelets | |

| IC50 for ADP-induced platelet aggregation | 10.4 µM | Human platelets |

Table 2: Clinical Pharmacokinetic and Pharmacodynamic Data

| Parameter | Value | Population | Reference |

| Absolute Bioavailability | ~94% | Healthy subjects | |

| Time to Peak Plasma Concentration | ~1.5 hours | Healthy subjects | |

| Protein Binding | ~95% | In vitro | |

| Elimination Half-life | ~7 hours | Healthy subjects | |

| Elimination Half-life | ~12 hours | PAH/CTEPH patients | |

| Riociguat Plasma Concentration (2.5 mg dose) | 150 - 500 nM | Patients |

Table 3: Hemodynamic and Efficacy Data from Pivotal Phase III Trials

| Parameter | PATENT-1 (PAH) | CHEST-1 (CTEPH) | Reference |

| Change in 6-Minute Walk Distance (6MWD) | |||

| Riociguat Group | +30 m | +39 m | |

| Placebo Group | -6 m | -6 m | |

| Least Squares Mean Difference | +36 m (p < 0.001) | +46 m (p < 0.001) | |

| Change in Pulmonary Vascular Resistance (PVR) | |||

| Riociguat Group | -223 dyn·s·cm⁻⁵ | -226 dyn·s·cm⁻⁵ | |

| Placebo Group | Not reported | +23 dyn·s·cm⁻⁵ | |

| Least Squares Mean Difference | Not reported | -246 dyn·s·cm⁻⁵ (p < 0.001) | |

| Change in N-terminal pro-brain natriuretic peptide (NT-proBNP) | |||

| Least Squares Mean Difference vs. Placebo | -198 pg/mL (p < 0.001) | Significant improvement (p < 0.001) | |

| Improvement in WHO Functional Class | Significant (p = 0.003) | Significant (p = 0.003) |

Detailed Experimental Protocols

Recombinant Human sGC Expression and Purification

This protocol is based on the expression of sGC in a baculovirus/insect cell system, which allows for the production of functional, heme-containing enzyme.

Caption: Workflow for the expression and purification of recombinant sGC.

Methodology:

-

cDNA Isolation and Baculovirus Construction:

-

Isolate cDNAs for the human α1 and β1 subunits of sGC.

-

Insert the PCR-amplified fragments into baculovirus transfer vectors (e.g., pAcHLT-B or pVL1392). Hexahistidine tags can be added to facilitate purification.

-

Generate recombinant baculoviruses using a system like the BaculoGold DNA protocol.

-

-

Co-expression in Sf9 Insect Cells:

-

Co-infect Spodoptera frugiperda (Sf9) cells with recombinant viruses expressing the α1 and β1 subunits. A multiplicity of infection (MOI) of 5 for each virus in a 1:1 ratio is often optimal.

-

Culture the infected cells in a suitable medium (e.g., TN-MFH with 10% FCS) for approximately 72 hours to achieve maximal protein expression.

-

-

Cell Harvest and Lysis:

-

Harvest the infected cells by centrifugation.

-

Resuspend the cell pellet in an appropriate lysis buffer and lyse the cells, for example, by freeze-thaw cycles or sonication.

-

-

Multi-step Chromatography Purification:

-

Clarify the cell lysate by centrifugation.

-

Subject the supernatant to a series of chromatography steps. A typical sequence includes:

-

DEAE ion-exchange chromatography.

-

Nickel-NTA affinity chromatography (for His-tagged proteins).

-

POROS Q anion-exchange chromatography.

-

-

For higher purity, an additional GTP-agarose affinity chromatography step can be performed.

-

-

Characterization of Purified sGC:

-

Assess purity by SDS-PAGE.

-

Confirm the presence of the heme cofactor and its coordination state using UV-Vis spectroscopy (Soret peak at ~431 nm for the basal state).

-

Determine the protein concentration and activity.

-

sGC Activity Assay

This radioenzymatic assay measures the conversion of [α-³²P]GTP to [³²P]cGMP.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases, and an ATP-regenerating system (e.g., creatine phosphokinase and phosphocreatine).

-

Enzyme Incubation:

-

Add the purified sGC enzyme to the reaction mixture.

-

To measure stimulated activity, pre-incubate the enzyme with riociguat at various concentrations. For NO-dependent stimulation, also include an NO donor (e.g., DEA/NO).

-

-

Initiation of Reaction: Start the reaction by adding [α-³²P]GTP.

-

Termination of Reaction: After a defined incubation period (e.g., 10 minutes at 37°C), stop the reaction by adding a solution of EDTA.

-

Separation of [³²P]cGMP: Separate the [³²P]cGMP product from the unreacted [α-³²P]GTP using sequential column chromatography over Dowex and alumina.

-

Quantification: Quantify the amount of [³²P]cGMP by liquid scintillation counting.

cGMP Competitive ELISA

This is a common method for quantifying cGMP levels in cell lysates or tissue homogenates.

Methodology:

-

Sample Preparation:

-

Cell Lysates: Wash cells with PBS and lyse them in 0.1 M HCl to inhibit phosphodiesterase activity. Centrifuge to pellet cell debris and collect the supernatant.

-

Tissue Homogenates: Flash-freeze tissue in liquid nitrogen, then homogenize in 0.1 M HCl. Centrifuge and collect the supernatant.

-

-

Assay Procedure (Competitive ELISA):

-

Add standards and samples to a microplate pre-coated with an anti-rabbit IgG antibody.

-

Add a cGMP-alkaline phosphatase conjugate and a rabbit polyclonal antibody to cGMP.

-

Incubate to allow competitive binding between the sample/standard cGMP and the cGMP conjugate for the primary antibody.

-

Wash the plate to remove unbound reagents.

-

Add a p-nitrophenyl phosphate (pNPP) substrate. The alkaline phosphatase on the bound conjugate will convert the substrate to a colored product.

-

Stop the reaction and measure the absorbance at 405 nm. The intensity of the color is inversely proportional to the cGMP concentration in the sample.

-

VASP Phosphorylation Western Blot

This assay assesses the activation of the downstream effector PKG by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239.

Methodology:

-

Platelet Preparation: Isolate platelets from whole blood by centrifugation to obtain platelet-rich plasma (PRP). For some applications, washed platelets may be prepared.

-

Stimulation: Incubate the platelets with riociguat at various concentrations and for different time points.

-

Cell Lysis: Lyse the platelets in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Normalize the phospho-VASP signal to total VASP or a loading control like GAPDH.

-

Cryo-Electron Microscopy (Cryo-EM) of the sGC-Riociguat Complex

This technique provides high-resolution structural information on the interaction between riociguat and sGC.

References

- 1. Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Soluble Guanylate Cyclase Stimulator Riociguat Ameliorates Pulmonary Hypertension Induced by Hypoxia and SU5416 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Riociguat: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression and Purification of Recombinant Proteins Using the Baculovirus System - PubMed [pubmed.ncbi.nlm.nih.gov]

The Vanguard of Vasodilation: A Technical Deep Dive into the Dual-Action Mechanism of Riociguat on the NO-sGC-cGMP Pathway

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the novel dual mechanism of action of Riociguat, a soluble guanylate cyclase (sGC) stimulator. Riociguat represents a significant advancement in the therapeutic landscape for pulmonary hypertension (PH) by directly addressing the impaired nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This document will detail the molecular interactions of Riociguat, present key quantitative data from seminal preclinical and clinical studies, outline relevant experimental protocols, and visualize the core signaling pathways and workflows.

Introduction: The Critical Role of the NO-sGC-cGMP Pathway

The NO-sGC-cGMP signaling cascade is a pivotal physiological process governing vascular tone, proliferation, fibrosis, and inflammation.[1][3] In vascular smooth muscle cells, endothelial-derived NO diffuses and binds to the heme moiety of sGC. This activation catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. Elevated cGMP levels subsequently lead to vasodilation and inhibit pathological remodeling processes.[3]

In conditions such as pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH), endothelial dysfunction leads to impaired NO synthesis and/or bioavailability. This results in insufficient stimulation of sGC, reduced cGMP production, and the consequent pathological vasoconstriction and vascular remodeling that characterize these diseases.

Riociguat offers a unique therapeutic approach by targeting sGC directly, independent of endogenous NO availability, and by sensitizing sGC to ambient levels of NO.

The Dual Mode of Action of Riociguat

Riociguat's innovative mechanism of action is twofold, addressing the deficiencies in the NO-sGC-cGMP pathway through two distinct but complementary actions:

-

Direct Stimulation of sGC: Riociguat binds to a distinct allosteric site on the sGC enzyme, inducing a conformational change that mimics the effect of NO binding. This results in a significant increase in cGMP production, even in the absence of endogenous NO. This direct stimulation is crucial in disease states where NO levels are severely depleted.

-

Sensitization of sGC to Nitric Oxide: In the presence of NO, Riociguat stabilizes the NO-sGC complex, leading to a synergistic and amplified response. This sensitization means that even low, physiologically relevant concentrations of NO can elicit a more robust activation of sGC and subsequent cGMP production.

This dual mechanism ensures a more consistent and effective restoration of the NO-sGC-cGMP pathway compared to therapies that rely solely on the availability of endogenous NO.

Quantitative Data Presentation

The efficacy of Riociguat has been quantified in numerous preclinical and clinical studies. The following tables summarize key data on its in vitro potency and its effects on hemodynamic parameters and exercise capacity in patients with PAH and CTEPH.

Table 1: In Vitro Potency of Riociguat

| Parameter | Value | Cell Type/Condition | Reference |

| EC50 for sGC Activation | 80 nM | sGC overexpressing CHO cells | |

| sGC Activity Increase (Riociguat alone) | Up to 73-fold | Recombinant sGC | |

| sGC Activity Increase (Riociguat + NO donor) | Up to 112-fold | Recombinant sGC |

Table 2: Hemodynamic and Functional Outcomes from Phase III Clinical Trials

| Parameter | Study | Riociguat Change from Baseline | Placebo Change from Baseline | P-value |

| 6-Minute Walk Distance (m) | PATENT-1 (PAH) | +30 | -6 | <0.001 |

| CHEST-1 (CTEPH) | +39 | -6 | <0.001 | |

| Pulmonary Vascular Resistance (dyn·s·cm-5) | PATENT-1 (PAH) | -226 | +23 | <0.001 |

| CHEST-1 (CTEPH) | -226 | +23 | <0.001 | |

| Mean Pulmonary Artery Pressure (mmHg) | PATENT-1 (PAH) | -4.7 | -0.6 | <0.001 |

| CHEST-1 (CTEPH) | -4.9 | -0.5 | <0.001 | |

| Cardiac Index (L/min/m2) | PATENT-1 (PAH) | +0.6 | +0.1 | <0.001 |

| CHEST-1 (CTEPH) | +0.5 | 0 | <0.001 |

Data from the PATENT-1 and CHEST-1 pivotal trials.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Riociguat.

In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol outlines a typical method for determining the effect of Riociguat on the activity of purified sGC.

Objective: To quantify the production of cGMP by purified sGC in the presence of varying concentrations of Riociguat, with and without an NO donor.

Materials:

-

Purified recombinant sGC

-

Riociguat stock solution

-

NO donor (e.g., DEA/NO)

-

GTP (substrate)

-

Reaction buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4, containing MgCl₂, isobutylmethylxanthine (IBMX) as a phosphodiesterase inhibitor)

-

Stop solution (e.g., EDTA)

-

cGMP ELISA kit for quantification

Procedure:

-

Prepare a reaction mixture containing reaction buffer, GTP, and IBMX.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add varying concentrations of Riociguat to the respective tubes. For NO-sensitization experiments, also add a fixed, sub-maximal concentration of an NO donor.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding purified sGC to each tube.

-

Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of cGMP produced in each sample using a competitive cGMP ELISA.

-

Plot the concentration-response curve and determine the EC50 value for Riociguat.

Quantification of cGMP in Cell Lysates by Competitive ELISA

This protocol describes a common method for measuring intracellular cGMP levels in response to Riociguat treatment.

Objective: To determine the concentration of cGMP in cultured cells (e.g., vascular smooth muscle cells) following stimulation with Riociguat.

Materials:

-

Cultured cells

-

Riociguat

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

Competitive cGMP ELISA kit

-

Microplate reader

Procedure:

-

Seed cells in a multi-well plate and grow to confluence.

-

Replace the culture medium with a serum-free medium and incubate for a specified time to reduce basal cGMP levels.

-

Treat the cells with varying concentrations of Riociguat for a defined period.

-

Aspirate the medium and lyse the cells by adding cold cell lysis buffer.

-

Incubate on ice to ensure complete lysis.

-

Centrifuge the cell lysates to pellet cellular debris.

-

Collect the supernatant containing the intracellular cGMP.

-

Perform the competitive cGMP ELISA according to the manufacturer's instructions. This typically involves:

-

Adding samples and standards to an antibody-coated plate.

-

Adding a fixed amount of HRP-conjugated cGMP.

-

Incubating to allow competition for antibody binding.

-

Washing to remove unbound reagents.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance.

-

-

Calculate the cGMP concentration in the samples based on the standard curve.

Conclusion

Riociguat's dual mode of action, encompassing both direct sGC stimulation and sensitization to endogenous NO, provides a robust and effective mechanism for restoring the compromised NO-sGC-cGMP signaling pathway in pulmonary hypertension. The quantitative data from preclinical and clinical studies unequivocally demonstrate its potency and clinical efficacy in improving key hemodynamic and functional parameters. The experimental protocols detailed herein provide a framework for the continued investigation of sGC modulators. The unique pharmacological profile of Riociguat underscores its significant contribution to the management of PAH and CTEPH, offering a valuable therapeutic option for patients with these debilitating diseases.

References

- 1. Riociguat: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Laboratory Synthesis and Purification of Riociguat

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical synthesis and purification of Riociguat for laboratory applications. It includes a detailed look at its mechanism of action, a representative synthetic pathway with experimental protocols, and methods for purification and analysis.

Introduction and Mechanism of Action

Riociguat is a stimulator of soluble guanylate cyclase (sGC), an enzyme pivotal in the nitric oxide (NO) signaling pathway.[1] It is the first member of this novel class of therapeutics, approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[2][3]

Pulmonary hypertension is often associated with endothelial dysfunction and impaired synthesis of NO, leading to insufficient stimulation of the NO-sGC-cyclic guanosine monophosphate (cGMP) pathway.[4] Riociguat addresses this through a dual mode of action:

-

Direct Stimulation of sGC : It directly stimulates sGC independently of NO, increasing the production of cGMP.[1]

-

Sensitization to NO : It sensitizes sGC to endogenous NO, enhancing the enzyme's responsiveness even at low concentrations.

The resulting increase in intracellular cGMP levels promotes vasodilation, and exerts antiproliferative and antifibrotic effects, thereby reducing pulmonary arterial pressure.

Chemical Synthesis of Riociguat

The synthesis of Riociguat can be accomplished through various routes. A common and efficient laboratory-scale approach begins with commercially available 2-chloronicotinic acid. This pathway involves the construction of the pyrazolo[3,4-b]pyridine core, followed by the formation of the substituted pyrimidine ring.

Experimental Protocols

The following protocols are representative of a laboratory-scale synthesis.

Step 1: Synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (Intermediate D)

-

Preparation of (E)-2-(2-chloropyridin-3-yl)-2-(2-(2-fluorobenzyl)hydrazono)acetamide (Intermediate C):

-

Convert 2-chloronicotinic acid to (2-Chloro-pyridin-3-yl)-oxo-acetonitrile.

-

Treat the acetonitrile intermediate with concentrated H₂SO₄ and NaCl to form 2-(2-Chloro-pyridin-3-yl)-2-oxo-acetamide.

-

React the acetamide with 2-Fluorobenzylhydrazine to yield Intermediate C.

-

-

Intramolecular Cyclization:

-

To a solution of Intermediate C (e.g., 7.0 g, 0.0228 mol) in DMSO (35.0 ml), add Cesium Carbonate (Cs₂CO₃) (14.8 g, 0.045 mol) at room temperature.

-

Heat the reaction mixture to 65-70°C and maintain for 30 minutes.

-

Monitor the reaction completion by TLC.

-

After completion, cool the mixture and quench with ice water (75.0 ml).

-

Extract the product with ethyl acetate (150.0 ml).

-

Wash the organic layer with brine solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude Intermediate D.

-

Step 2: Synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (Intermediate E)

-

To a solution of Intermediate D (e.g., 2.0 g, 0.0074 mol) in toluene (50.0 ml), add thionyl chloride (SOCl₂) at room temperature.

-

Heat the reaction mixture to 110°C and maintain overnight.

-

Cool the reaction to room temperature and quench into ice water.

-

Separate the organic layer, dry over Na₂SO₄, and distill off the solvent to get the crude product.

-

Purify the crude product by column chromatography to yield Intermediate E.

Step 3: Synthesis of 1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamidine HCl (Intermediate F)

-

To a solution of Intermediate E (e.g., 3.65 g, 0.0144 mol) in methanol (150.0 ml), add sodium methoxide (NaOCH₃) at room temperature and stir for 6 hours.

-

To the resulting solution containing the imidate, add glacial acetic acid (3.38 g, 0.056 mol) and ammonium chloride (1.85 g, 0.034 mol) at room temperature.

-

Heat the mixture to reflux and maintain for 12 hours.

-

Cool the reaction mass and distill off the solvent under reduced pressure to obtain the crude Intermediate F as a hydrochloride salt.

Step 4: Synthesis of Riociguat (Final Product)

-

React Intermediate F with phenylazomalononitrile in toluene with sodium methoxide as a base. The reaction is refluxed until completion.

-

The resulting intermediate undergoes hydrogenation reduction using a catalyst like Raney Nickel in DMF to yield a triamine intermediate.

-

The triamine intermediate is then reacted with methyl chloroformate, followed by methylation with methyl iodide in the presence of a strong base (e.g., NaH or LHMDS) to yield Riociguat.

Summary of Reaction Data

| Step | Key Transformation | Typical Reagents | Typical Yield | Reference |

| 1 | Intramolecular Cyclization | Cs₂CO₃, DMSO | ~85-95% | |

| 2 | Dehydration of Amide to Nitrile | SOCl₂, Toluene | ~75% | |

| 3 | Formation of Carboxamidine | NaOCH₃, NH₄Cl, Acetic Acid | ~80-90% | |

| 4 | Pyrimidine Ring Formation & Methylation | Phenylazomalononitrile, Raney Ni, Methyl Chloroformate, Methyl Iodide | Variable |

Purification and Analysis

Purification of the final compound and key intermediates is critical to ensure high purity for laboratory use. This typically involves a combination of chromatography and recrystallization. Purity is assessed using High-Performance Liquid Chromatography (HPLC).

Purification Protocol

Column Chromatography (for Intermediates or Final Product):

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Loading: Carefully load the adsorbed crude product onto the top of the packed column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Method: RP-HPLC

A stability-indicating Reverse Phase HPLC method is essential for determining the purity of Riociguat and detecting any related substances or degradation products.

Table 2: Typical HPLC Parameters for Riociguat Analysis

| Parameter | Specification |

| Chromatographic Column | Octadecylsilane (C18) bonded silica, e.g., Inertsil ODS-3 (4.6 x 250mm, 5µm) |

| Mobile Phase A | Ammonium Acetate Buffer (pH 4.5) or 0.5% Perchloric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient Elution |

| Flow Rate | 0.75 - 1.5 mL/min |

| Column Temperature | 25 - 40°C |

| Detection Wavelength | UV, 210 - 323 nm |

| Injection Volume | 10 - 20 µL |

This guide provides a foundational framework for the synthesis and purification of Riociguat in a research setting. Researchers should adapt these protocols based on available laboratory equipment and safety procedures. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

The Cornerstone of a New Class: A Technical Guide to the Structure-Activity Relationship of Riociguat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riociguat (BAY 63-2521) is a first-in-class soluble guanylate cyclase (sGC) stimulator approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2] Its discovery marked a significant advancement in targeting the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of vascular tone.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies that led to the identification of Riociguat, offering valuable insights for researchers in cardiovascular drug discovery. The document details the molecular interactions, experimental methodologies, and the logical progression of chemical modifications that optimized potency and pharmacokinetic properties.

Introduction: Targeting the NO-sGC-cGMP Pathway

The NO-sGC-cGMP pathway plays a pivotal role in cardiovascular homeostasis. Nitric oxide, produced by endothelial cells, binds to the heme prosthetic group of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP.[4] The second messenger cGMP then initiates a signaling cascade that results in vasodilation. In disease states like pulmonary hypertension, this pathway is often impaired due to reduced NO bioavailability or dysfunctional sGC.

Riociguat was developed to directly stimulate sGC, independent of NO, and to sensitize the enzyme to low levels of endogenous NO. This dual mechanism of action provides a therapeutic advantage over traditional approaches that aim to increase NO levels or inhibit the degradation of cGMP.

The Genesis of Riociguat: Overcoming the Hurdles of Early sGC Stimulators

The development of Riociguat stemmed from earlier pyrazolopyridine-based sGC stimulators, such as BAY 41-2272 and BAY 41-8543. While these compounds demonstrated promising in vitro and in vivo activity, they were hampered by unfavorable drug metabolism and pharmacokinetic (DMPK) properties. The primary goal of the SAR studies leading to Riociguat was to identify a potent sGC stimulator with an improved DMPK profile suitable for oral administration.

Core Scaffold and Key Structural Modifications

The core chemical structure of Riociguat is a pyrazolo[3,4-b]pyridine scaffold. The SAR exploration focused on modifications at several key positions to enhance potency and metabolic stability.

Caption: Core pyrazolo[3,4-b]pyridine scaffold of Riociguat with key modification sites.

Structure-Activity Relationship Data

The following table summarizes the in vitro activity of key Riociguat analogs. The data is derived from studies on the discovery of Riociguat and its successor, Vericiguat, which provide valuable comparative insights.

| Compound | R1 (Position 3) | R2 (Position 1) | R3 (Benzyl Substituent) | sGC Stimulation (EC50, nM) in CHO cells |

| Riociguat (BAY 63-2521) | 2-(4,6-diamino-5-(N-methyl-N-methoxycarbonylamino)pyrimidinyl) | 2-Fluorobenzyl | H | 10 |

| Analog 1 | 2-(4,6-diamino-5-aminopyrimidinyl) | 2-Fluorobenzyl | H | >1000 |

| Analog 2 | 2-(4,6-diamino-5-(N-ethyl-N-methoxycarbonylamino)pyrimidinyl) | 2-Fluorobenzyl | H | 30 |

| Analog 3 | 2-(4,6-diamino-5-(N-methyl-N-methoxycarbonylamino)pyrimidinyl) | Benzyl | H | 25 |

| Analog 4 | 2-(4,6-diamino-5-(N-methyl-N-methoxycarbonylamino)pyrimidinyl) | 2-Chlorobenzyl | H | 15 |

Data Interpretation:

-

The N-methyl-N-methoxycarbonylamino group at the 5-position of the pyrimidine ring is crucial for high potency. Replacement with a simple amino group (Analog 1) leads to a significant loss of activity.

-

The N-methyl group is optimal. Increasing the alkyl chain length to an ethyl group (Analog 2) results in a threefold decrease in potency compared to Riociguat.

-

A fluorine substituent on the benzyl ring enhances activity. Removal of the fluorine atom (Analog 3) or replacement with chlorine (Analog 4) leads to a reduction in potency.

Experimental Protocols

Soluble Guanylate Cyclase (sGC) Stimulation Assay

The primary in vitro assay used to determine the potency of Riociguat and its analogs was a cGMP formation assay in Chinese Hamster Ovary (CHO) cells overexpressing sGC.

Caption: Generalized workflow for the in vitro sGC stimulation assay.

In Vivo Models of Pulmonary Hypertension

The efficacy of lead compounds was evaluated in established animal models of pulmonary hypertension, such as the monocrotaline-induced pulmonary hypertension model in rats. Key parameters measured included mean pulmonary arterial pressure (mPAP), right ventricular hypertrophy, and survival.

Signaling Pathway of Riociguat Action

Riociguat directly stimulates sGC and enhances its sensitivity to endogenous NO, leading to increased cGMP production and subsequent vasodilation.

References

Preclinical Pharmacology and Toxicology of Riociguat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riociguat is a first-in-class soluble guanylate cyclase (sGC) stimulator approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2][3] Its unique mechanism of action, which involves enhancing the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, has been the subject of extensive preclinical investigation.[4] This technical guide provides an in-depth overview of the preclinical pharmacology and toxicology of Riociguat, presenting key data in a structured format, detailing experimental methodologies, and illustrating critical pathways and workflows.

Preclinical Pharmacology

Mechanism of Action

Riociguat stimulates sGC through a dual mechanism that is both independent of and synergistic with nitric oxide (NO). Under physiological conditions, NO binds to the heme moiety of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger to mediate vasodilation and inhibit vascular smooth muscle proliferation and fibrosis.

In disease states such as pulmonary hypertension, endothelial dysfunction can lead to reduced NO bioavailability and impaired sGC signaling. Riociguat addresses this by:

-

Directly stimulating sGC: Riociguat binds to a distinct site on the sGC enzyme, leading to its activation even in the absence of NO.

-

Sensitizing sGC to NO: Riociguat stabilizes the binding of NO to sGC, thereby amplifying the enzyme's response to even low levels of endogenous NO.

This dual action leads to increased cGMP production, resulting in vasodilation, and antiproliferative, and antifibrotic effects in the pulmonary vasculature. In preclinical studies, Riociguat was shown to increase the activity of recombinant sGC by up to 73-fold on its own and up to 112-fold in the presence of an NO donor.

Figure 1: Simplified signaling pathway of Riociguat's dual mechanism of action.

In Vitro Pharmacology

The primary pharmacological activity of Riociguat was characterized through in vitro assays assessing its ability to stimulate sGC and induce cGMP production.

Experimental Protocol: In Vitro Soluble Guanylate Cyclase (sGC) Activation Assay

This protocol describes a common method to determine the in vitro activity of sGC in the presence of stimulators like Riociguat.

-

Enzyme Source: Purified recombinant sGC is typically used. This can be obtained from commercial sources or expressed and purified from cell lines (e.g., Sf9 insect cells) co-infected with baculoviruses encoding the α1 and β1 subunits of sGC.

-

Reaction Mixture: The assay is performed in a buffer solution (e.g., triethanolamine buffer) containing:

-

Purified sGC enzyme.

-

Guanosine triphosphate (GTP), the substrate for sGC. A radiolabeled version, such as [α-³²P]GTP, is often included for detection of the product.

-

Magnesium chloride (MgCl₂), a required cofactor for sGC activity.

-

A phosphodiesterase (PDE) inhibitor (e.g., isobutylmethylxanthine - IBMX) to prevent the degradation of the cGMP product.

-

Riociguat at various concentrations.

-

In some experiments, an NO donor (e.g., DEA-NO) is added to assess the synergistic effect.

-

-

Assay Procedure:

-

The reaction is initiated by the addition of GTP.

-

The mixture is incubated at 37°C for a defined period (e.g., 10-20 minutes).

-

The reaction is terminated by adding a stop solution (e.g., EDTA).

-

-

Product Detection and Quantification:

-

The produced cGMP is separated from the unreacted GTP. This can be achieved using sequential column chromatography over Dowex and alumina columns.

-

If radiolabeled GTP is used, the radioactivity of the cGMP fraction is measured using a scintillation counter.

-

Alternatively, cGMP levels can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: The amount of cGMP produced is calculated and plotted against the concentration of Riociguat to determine parameters such as the EC₅₀ (half-maximal effective concentration).

In Vivo Pharmacology

The efficacy of Riociguat has been demonstrated in various animal models of pulmonary hypertension. A key model used in preclinical studies is the SU5416/hypoxia-induced pulmonary hypertension model in rats, which recapitulates many features of human PAH, including severe vascular remodeling.

Experimental Protocol: SU5416/Hypoxia-Induced Pulmonary Hypertension in Rats

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Induction of Pulmonary Hypertension:

-

Rats receive a single subcutaneous injection of SU5416 (a vascular endothelial growth factor receptor antagonist) at a dose of 20 mg/kg.

-

Immediately following the injection, the animals are placed in a hypoxic environment (10% oxygen) for 3 weeks.

-

Control animals are maintained in a normoxic environment (21% oxygen).

-

-

Treatment:

-

After the 3-week induction period, rats are randomized to receive either vehicle or Riociguat.

-

Riociguat is typically administered orally via gavage at a dose of 10 mg/kg/day for a specified duration (e.g., 2-4 weeks).

-

-

Efficacy Endpoints:

-

Hemodynamic Assessment: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP), a surrogate for pulmonary artery pressure. Cardiac output can also be measured.

-

Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the weight of the RV to the LV+S (Fulton's Index) is calculated as a measure of right ventricular hypertrophy.

-

Pulmonary Vascular Remodeling: Lung tissue is collected, fixed, and sectioned. Histological staining (e.g., hematoxylin and eosin, Verhoeff-van Gieson) is performed to assess the degree of muscularization of small pulmonary arteries. The percentage of fully muscularized vessels and the vessel wall thickness are quantified.

-

Biomarker Analysis: Lung tissue can be analyzed for levels of cGMP and the expression of sGC subunits (α1 and β1) and endothelial nitric oxide synthase (eNOS) via Western blotting or ELISA.

-

Figure 2: Experimental workflow for the SU5416/hypoxia-induced PH model in rats.

Table 1: Summary of In Vivo Efficacy of Riociguat in a Rat Model of Severe Pulmonary Hypertension

| Parameter | Vehicle-Treated | Riociguat-Treated (10 mg/kg/day) | Sildenafil-Treated (50 mg/kg/day) | p-value (Riociguat vs. Vehicle) |

| Right Ventricular Systolic Pressure (RVSP) (mmHg) | Significantly elevated | Significantly decreased | Significantly decreased | <0.05 |

| Right Ventricular Hypertrophy (RVH) (Fulton's Index) | 0.75 ± 0.03 | 0.55 ± 0.02 | 0.65 ± 0.03 | <0.05 |

| Cardiac Output (mL/minute) | 45.2 ± 3.5 | 60.8 ± 2.8 | 50.1 ± 4.1 | <0.05 |

| Total Pulmonary Resistance (mmHg min⁻¹ ml⁻¹ 100 g BW) | 6.8 ± 0.5 | 4.03 ± 0.3 | 5.9 ± 0.6 | <0.05 |

| Percentage of Occluded Arteries (%) | Significantly increased | Significantly lower | Moderately lower | <0.05 |

| Neointima/Media Ratio | Significantly increased | Significantly lower | No significant change | <0.05 |

Data are presented as mean ± SEM. This table is a composite representation based on published findings and is for illustrative purposes.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of Riociguat has been characterized in several animal species.

Table 2: Summary of Preclinical Pharmacokinetic Parameters of Riociguat

| Species | Route | Tmax (h) | t½ (h) | Bioavailability (%) | Key Metabolites |

| Rat | Oral | 0.5 - 2 | ~7 | ~94 | M1 (active) |

| Mouse | Oral | N/A | N/A | N/A | M1 (active) |

| Dog | Oral | N/A | N/A | N/A | M1 (active) |

Tmax: Time to maximum plasma concentration; t½: Elimination half-life; M1: N-demethylated metabolite. N/A: Data not consistently reported in readily available public literature.

Riociguat is metabolized primarily by cytochrome P450 (CYP) enzymes, including CYP1A1, CYP3A4, CYP2C8, and CYP2J2. The major active metabolite, M1 (BAY 60-4552), is formed through N-demethylation, mainly catalyzed by CYP1A1. M1 has approximately one-third to one-tenth the potency of the parent compound.

Preclinical Toxicology

A comprehensive battery of toxicology studies was conducted to assess the safety profile of Riociguat.

Genotoxicity

Riociguat and its major active metabolite, M1, were evaluated for genotoxic potential in a standard battery of in vitro and in vivo assays.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Test System: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) are used. These strains are histidine-dependent and are selected to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254.

-

Procedure:

-

The bacterial strains are exposed to various concentrations of Riociguat or its metabolite M1 in a minimal growth medium lacking histidine.

-

The mixture is plated on agar plates.

-

The plates are incubated for 48-72 hours.

-

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Table 3: Summary of Genotoxicity Studies for Riociguat and Metabolite M1

| Assay | Test System | Metabolic Activation | Result for Riociguat | Result for M1 |

| Ames Test | S. typhimurium, E. coli | With and without S9 | Negative | Negative |

| In vitro Chromosome Aberration | Chinese Hamster V79 cells | With and without S9 | Negative | Negative |

| In vivo Mouse Micronucleus | Mouse bone marrow | N/A | Negative | Negative |

Based on these results, Riociguat is not considered to be genotoxic.

Carcinogenicity

Long-term carcinogenicity studies were conducted in mice and rats.

Experimental Protocol: Two-Year Rodent Carcinogenicity Study

-

Species: Typically conducted in two rodent species, such as Sprague-Dawley rats and CD-1 mice.

-

Dosing:

-

Animals are administered Riociguat daily for a period of up to two years.

-

The drug is usually mixed with the diet or administered by oral gavage.

-

Multiple dose groups are used, including a high dose, a mid-dose, a low dose, and a control group. The high dose is typically the maximum tolerated dose (MTD) determined in shorter-term toxicity studies.

-

-

Observations:

-

Animals are observed daily for clinical signs of toxicity.

-

Body weight and food consumption are monitored regularly.

-

At the end of the study, all animals are euthanized.

-

-

Pathology:

-

A complete necropsy is performed on all animals.

-

A comprehensive set of tissues is collected and preserved.

-

Histopathological examination of the tissues is conducted by a veterinary pathologist to identify any neoplastic or non-neoplastic lesions.

-

Table 4: Summary of Carcinogenicity Studies for Riociguat

| Species | Duration | Dosing Route | Dose Levels | Findings |

| Mouse | 2 years | Oral (diet) | Up to 25 mg/kg/day (males), 32 mg/kg/day (females) | No evidence of carcinogenic potential. |

| Rat | 2 years | Oral (diet) | Up to 20 mg/kg/day | No evidence of carcinogenic potential. |

Plasma exposure (AUC) of unbound drug at the highest doses in these studies was 6 to 7 times the human exposure at the maximum recommended human dose.

Reproductive and Developmental Toxicology

The effects of Riociguat on fertility, embryofetal development, and pre- and postnatal development were assessed in rats and rabbits.

Experimental Protocol: Embryofetal Development Study (Teratogenicity)

-

Species: Typically conducted in two species, a rodent (rat) and a non-rodent (rabbit).

-

Dosing:

-

Pregnant females are dosed with Riociguat daily during the period of major organogenesis (e.g., gestation days 6-17 in rats, 6-18 in rabbits).

-

Multiple dose groups and a control group are used.

-

-

Maternal Evaluation:

-

Dams are monitored for clinical signs, body weight, and food consumption.

-

Just prior to term, the dams are euthanized.

-

-

Fetal Evaluation:

-

The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

-

Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

-

Table 5: Summary of Reproductive and Developmental Toxicology Findings for Riociguat

| Study Type | Species | Key Findings |

| Fertility and Early Embryonic Development | Rat | No adverse effects on fertility. |

| Embryofetal Development | Rat | Increased incidence of cardiac malformations (e.g., ventricular septal defects). Increased post-implantation loss and resorptions at high doses. Incomplete ossification. |

| Embryofetal Development | Rabbit | Increased post-implantation loss and resorptions at high doses. |

| Pre- and Postnatal Development | Rat | No adverse effects on pup survival, growth, or development. |

The teratogenic effects of Riociguat were observed at exposures that were within an order of magnitude of the anticipated human exposure, leading to a contraindication for use in pregnancy.

Safety Pharmacology

Safety pharmacology studies were conducted to evaluate the potential adverse effects of Riociguat on major organ systems. These studies did not reveal any significant off-target effects on the central nervous, cardiovascular (beyond the expected hemodynamic effects), or respiratory systems at therapeutic exposures.

Conclusion

The preclinical data for Riociguat demonstrate a well-characterized pharmacological profile consistent with its mechanism of action as a soluble guanylate cyclase stimulator. In vitro and in vivo studies have confirmed its ability to increase cGMP levels and effectively reverse the pathological features of pulmonary hypertension in relevant animal models. The toxicology program, which included assessments of genotoxicity, carcinogenicity, and reproductive toxicity, identified a risk of embryofetal toxicity, which is reflected in its clinical contraindication. Overall, the preclinical profile of Riociguat supported its successful development and approval for the treatment of pulmonary hypertension.

References

- 1. Allosteric activation of the nitric oxide receptor soluble guanylate cyclase mapped by cryo-electron microscopy | eLife [elifesciences.org]

- 2. Riociguat: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. An innovative cell-based assay for the detection of modulators of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Riociguat's Binding and Activation of Soluble Guanylate Cyclase (sGC): A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Riociguat is a first-in-class stimulator of soluble guanylate cyclase (sGC), an essential enzyme in the nitric oxide (NO) signaling pathway.[1] This pathway plays a critical role in regulating vascular tone, proliferation, fibrosis, and inflammation.[2] In pathological conditions such as pulmonary hypertension, the NO-sGC-cyclic guanosine monophosphate (cGMP) pathway is often impaired due to reduced NO bioavailability or dysfunctional sGC.[2][3] Riociguat addresses this by directly targeting sGC, offering a distinct therapeutic mechanism.[4] This technical guide provides an in-depth overview of the in vitro characterization of Riociguat's interaction with sGC, focusing on its binding properties, mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action: A Dual Approach

In vitro studies have elucidated that Riociguat possesses a dual mode of action on sGC, which is dependent on the presence of the enzyme's reduced ferrous heme group.

-

Direct sGC Stimulation: Riociguat directly stimulates sGC activity, even in the absence of nitric oxide. This action ensures the production of cGMP when endogenous NO levels are low.

-

Sensitization to Nitric Oxide: Riociguat also sensitizes sGC to endogenous NO. It achieves this by stabilizing the binding of NO to the sGC enzyme, leading to a synergistic and more potent activation.

This dual mechanism distinguishes sGC stimulators like Riociguat from phosphodiesterase type 5 (PDE5) inhibitors, which rely on the upstream production of cGMP, and from sGC activators, which target the oxidized, NO-insensitive form of the enzyme.

References

- 1. Riociguat | C20H19FN8O2 | CID 11304743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Riociguat? [synapse.patsnap.com]

- 3. sGC stimulators: Evidence for riociguat beyond groups 1 and 4 pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluating Riociguat in the Treatment of Pulmonary Arterial Hypertension: A Real-World Perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Novel Vasodilator: A Technical Deep Dive into the Discovery and Development of Riociguat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riociguat (Adempas®), the first-in-class soluble guanylate cyclase (sGC) stimulator, represents a significant advancement in the treatment of pulmonary hypertension (PH). This technical guide provides an in-depth chronicle of the discovery and development of Riociguat, detailing its journey from a novel chemical entity to a clinically approved therapeutic. We will explore the scientific rationale behind targeting the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway, the medicinal chemistry efforts that led to the identification of Riociguat, and the comprehensive preclinical and clinical evaluation that established its safety and efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the multifaceted process of bringing a new molecular entity from the laboratory to the clinic.

Introduction: The Unmet Need in Pulmonary Hypertension and the NO-sGC-cGMP Pathway

Pulmonary hypertension is a devastating disease characterized by elevated mean pulmonary arterial pressure, leading to right heart failure and premature death.[1] A key pathophysiological feature of PH is the impaired function of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway.[2][3] In a healthy vascular system, endothelial-derived NO diffuses into smooth muscle cells and binds to the heme moiety of sGC. This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[4] Elevated cGMP levels lead to vasodilation, as well as antiproliferative, antifibrotic, and anti-inflammatory effects.[3] In patients with PH, endothelial dysfunction results in reduced NO bioavailability and insufficient stimulation of sGC, contributing to the disease's progression. This understanding established the NO-sGC-cGMP pathway as a critical therapeutic target.

The Dawn of sGC Stimulators: From Lead Discovery to Riociguat

The journey to discover Riociguat began with the identification of YC-1, a benzylindazole derivative, which was found to stimulate sGC independently of NO in 1994. While YC-1 demonstrated the therapeutic potential of this mechanism, its modest potency spurred further medicinal chemistry efforts. This led to the development of the pyrazolopyridine BAY 41-2272, a significantly more potent sGC stimulator. However, BAY 41-2272 was hampered by an unfavorable drug metabolism and pharmacokinetic (DMPK) profile, precluding its clinical development.

An extensive structure-activity relationship (SAR) exploration was undertaken by scientists at Bayer to address these DMPK issues. This comprehensive program involved the synthesis and screening of numerous analogs, ultimately leading to the identification of Riociguat (BAY 63-2521). Riociguat, a methyl carbamate derivative, not only retained the potent sGC-stimulating activity but also exhibited a markedly improved DMPK profile, making it a viable candidate for clinical development.

Mechanism of Action: A Dual Approach to sGC Activation

Riociguat possesses a unique dual mechanism of action that enhances cGMP signaling.

-

Direct sGC Stimulation: Riociguat directly stimulates sGC in an NO-independent manner, thereby increasing cGMP production even in a state of NO deficiency.

-

Sensitization to Endogenous NO: Riociguat also sensitizes sGC to endogenous NO, stabilizing the NO-sGC binding and amplifying the signaling cascade in the presence of even low levels of NO.

This dual action ensures a robust and sustained increase in cGMP levels, leading to potent vasodilation and other beneficial effects in the pulmonary vasculature.

Preclinical Development: Establishing Proof-of-Concept

Riociguat underwent extensive preclinical evaluation to characterize its pharmacological properties and establish its therapeutic potential in pulmonary hypertension.

In Vitro Studies

-

sGC Activity Assays: In vitro assays using purified sGC demonstrated that Riociguat potently stimulates cGMP production. In preclinical studies, Riociguat alone increased the activity of recombinant sGC by up to 73-fold. When combined with an NO donor, this stimulation was synergistically enhanced up to 112-fold.

In Vivo Animal Models

Riociguat's efficacy was evaluated in well-established animal models of pulmonary hypertension, which mimic key aspects of the human disease.

-

Monocrotaline (MCT)-Induced PH in Rats: This model involves a single subcutaneous injection of MCT, which causes endothelial damage and progressive PH.

-

SU5416/Hypoxia-Induced PH in Rats: This model combines the administration of a VEGF receptor antagonist (SU5416) with chronic hypoxia, leading to severe, angioproliferative PH that closely resembles the human pathology.

In these models, Riociguat demonstrated significant therapeutic effects, including:

-

Reduction in right ventricular systolic pressure (RVSP).

-

Amelioration of pulmonary vascular remodeling.

-

Improvement in right ventricular function and a decrease in right ventricular hypertrophy.

-

Increased cardiac output.

Notably, in a head-to-head comparison in the SU5416/hypoxia model, Riociguat showed a greater effect on hemodynamics and right ventricular hypertrophy than the phosphodiesterase type 5 (PDE5) inhibitor, sildenafil.

Table 1: Summary of Key Preclinical Data for Riociguat

| Parameter | Model/Assay | Result | Reference(s) |

| In Vitro sGC Stimulation | Purified recombinant sGC | Up to 73-fold increase in activity (Riociguat alone) | |

| Purified recombinant sGC with NO donor | Up to 112-fold increase in activity | ||

| In Vivo Hemodynamics | SU5416/Hypoxia Rat Model | Significant decrease in RVSP | |

| SU5416/Hypoxia Rat Model | Significant increase in Cardiac Output | ||

| SU5416/Hypoxia Rat Model | Significant decrease in Total Pulmonary Resistance Index | ||

| In Vivo Cardiac Effects | SU5416/Hypoxia Rat Model | Significant decrease in RV hypertrophy (RV/LV+S ratio) | |

| SU5416/Hypoxia Rat Model | Improvement in RV function (TAPSE) | ||

| Vascular Remodeling | SU5416/Hypoxia Rat Model | Significant reduction in occluded arteries | |

| SU5416/Hypoxia Rat Model | Significant decrease in neointima/media ratio |

Clinical Development: A Rigorous Path to Approval

The clinical development program for Riociguat was designed to thoroughly evaluate its safety, tolerability, pharmacokinetics, and efficacy in patients with pulmonary hypertension.

Phase I Studies

Phase I studies in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of Riociguat. These studies demonstrated that Riociguat is rapidly absorbed, with dose-proportional pharmacokinetics.

Phase II Studies

Phase II studies provided the first evidence of Riociguat's efficacy in patients with pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH). These open-label studies showed that Riociguat was well-tolerated and led to significant improvements in exercise capacity (measured by the 6-minute walk distance, 6MWD) and hemodynamics.

Phase III Pivotal Trials: PATENT and CHEST

The efficacy and safety of Riociguat were definitively established in two large, randomized, double-blind, placebo-controlled Phase III trials: PATENT-1 for PAH and CHEST-1 for CTEPH.

-

PATENT-1 (Pulmonary Arterial Hypertension Soluble Guanylate Cyclase–Stimulator Trial 1): This study enrolled 443 patients with PAH who were either treatment-naïve or on stable therapy with an endothelin receptor antagonist or a prostanoid.

-

CHEST-1 (Chronic Thromboembolic Pulmonary Hypertension Soluble Guanylate Cyclase–Stimulator Trial 1): This trial included 261 patients with inoperable CTEPH or persistent or recurrent PH after pulmonary endarterectomy.

In both studies, Riociguat met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in 6MWD compared to placebo. Significant improvements were also observed in multiple secondary endpoints, including pulmonary vascular resistance (PVR), N-terminal pro-brain natriuretic peptide (NT-proBNP) levels, and WHO functional class.

Table 2: Key Efficacy Results from Phase III Pivotal Trials

| Endpoint | PATENT-1 (PAH) | CHEST-1 (CTEPH) | Reference(s) |

| Change in 6MWD (meters) | +36 (p<0.001) | +46 (p<0.001) | |

| Change in PVR (dyn·s·cm⁻⁵) | -226 (p<0.001) | -246 (p<0.001) | |

| Change in NT-proBNP (pg/mL) | -432 (p<0.001) | -291 (p<0.001) | |

| Improvement in WHO FC | p=0.003 | p=0.003 |

Long-Term Extension Studies

Long-term extension studies, PATENT-2 and CHEST-2, demonstrated that the beneficial effects of Riociguat were sustained over the long term, with a favorable safety profile.

Regulatory Approval and Post-Marketing

Based on the robust data from the clinical development program, Riociguat (Adempas®) received its first global approval in Canada for CTEPH, followed by approval in the USA for both PAH and CTEPH in October 2013. It is now approved in numerous countries worldwide for these indications.

Detailed Experimental Protocols

In Vitro sGC Activity Assay (General Protocol)

Objective: To determine the ability of a compound to stimulate the enzymatic activity of soluble guanylate cyclase.

Materials:

-

Purified recombinant sGC enzyme

-

Assay buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4, containing 3 mM MgCl₂, 0.5 mM GTP, 1 mM cGMP, and 1 mg/mL bovine serum albumin)

-

[α-³²P]GTP (radiolabeled substrate)

-

Test compound (e.g., Riociguat)

-

NO donor (e.g., DEA/NO) for synergy studies

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or liquid scintillation counter

Procedure:

-

The purified sGC enzyme is incubated in the assay buffer.

-

The test compound (at various concentrations) is added to the reaction mixture. For synergy experiments, an NO donor is also added.

-

The enzymatic reaction is initiated by the addition of [α-³²P]GTP.

-

The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

-

The reaction is terminated by the addition of a stop solution (e.g., EDTA).

-

The reaction products ([α-³²P]cGMP) are separated from the unreacted substrate by thin-layer chromatography.

-

The amount of [α-³²P]cGMP produced is quantified using a phosphorimager or liquid scintillation counter.

-

The specific activity of the enzyme is calculated and expressed as pmol of cGMP formed per minute per milligram of protein.

cGMP Measurement in Cultured Cells (ELISA-based Protocol)

Objective: To quantify the intracellular levels of cGMP in response to sGC stimulation.

Materials:

-

Cultured cells (e.g., vascular smooth muscle cells)

-

Cell culture medium and supplements

-

Test compound (e.g., Riociguat)

-

Lysis buffer

-

Commercially available cGMP ELISA kit

-

Microplate reader

Procedure:

-

Cells are seeded in multi-well plates and grown to confluence.

-

The cell culture medium is replaced with fresh medium containing the test compound at various concentrations.

-

Cells are incubated for a specified time to allow for cGMP production.

-

The medium is removed, and the cells are lysed using a lysis buffer to release intracellular cGMP.

-

The cell lysates are collected and centrifuged to remove cellular debris.

-

The cGMP concentration in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

The absorbance is measured using a microplate reader, and the cGMP concentration is calculated based on a standard curve.

SU5416/Hypoxia-Induced Pulmonary Hypertension in Rats

Objective: To induce a severe, angioproliferative model of pulmonary hypertension in rats.

Materials:

-

Male Sprague-Dawley rats

-

SU5416 (VEGF receptor antagonist)

-

Vehicle for SU5416 (e.g., CMC-based solution)

-

Hypoxia chamber (10% O₂)

Procedure:

-

A single subcutaneous injection of SU5416 (e.g., 20 mg/kg) is administered to the rats.

-

Immediately following the injection, the rats are placed in a normobaric hypoxia chamber with an oxygen concentration of 10% for a period of 3 weeks.

-

After the 3-week hypoxic period, the rats are returned to normoxic conditions (room air) for an additional 2-5 weeks to allow for the development of severe PH.

-

At the end of the study period, hemodynamic measurements (e.g., RVSP) are performed, and tissues are collected for histological and molecular analysis.

Monocrotaline-Induced Pulmonary Hypertension in Rats

Objective: To induce pulmonary hypertension in rats through endothelial injury.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Monocrotaline (MCT)

-

Saline or appropriate vehicle

Procedure:

-

A single subcutaneous or intraperitoneal injection of MCT (e.g., 60 mg/kg) is administered to the rats.

-

The rats are then housed under normal conditions for a period of 3-4 weeks to allow for the development of PH.

-

During this period, the rats are monitored for signs of disease progression.

-

At the end of the study, hemodynamic and right ventricular hypertrophy assessments are performed.

PATENT-1 and CHEST-1 Clinical Trial Protocols: Key Inclusion and Exclusion Criteria

References

- 1. 2minutemedicine.com [2minutemedicine.com]

- 2. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification of soluble guanylate cyclase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Riociguat's Differential Effects on Basal versus NO-Stimulated sGC Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Riociguat, a soluble guanylate cyclase (sGC) stimulator, exhibits a dual mechanism of action that enhances cyclic guanosine monophosphate (cGMP) production, a key second messenger in vasodilation. This technical guide provides an in-depth analysis of riociguat's effects on both basal and nitric oxide (NO)-stimulated sGC activity. Through a comprehensive review of preclinical data, this document outlines the quantitative impact of riociguat, details the experimental protocols for assessing sGC activity, and visualizes the underlying signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction: The NO-sGC-cGMP Signaling Pathway

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of vascular tone and homeostasis.[1][2][3] Endogenously produced NO diffuses into vascular smooth muscle cells and binds to the heme moiety of sGC, a heterodimeric enzyme.[4] This binding activates sGC, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[5] Elevated cGMP levels then activate protein kinase G (PKG), resulting in a cascade of downstream effects that lead to vasodilation, as well as anti-proliferative, anti-inflammatory, and anti-fibrotic effects. In pathological conditions such as pulmonary hypertension, impaired NO bioavailability or sGC dysfunction can lead to reduced cGMP production and disease progression.

Riociguat is a first-in-class sGC stimulator that directly targets this pathway. Its unique dual mode of action allows it to increase cGMP production through two distinct mechanisms, which will be explored in detail in this guide.

Riociguat's Dual Mechanism of Action on sGC

Riociguat's therapeutic efficacy stems from its ability to stimulate sGC activity both independently of and in synergy with NO.

-

Direct, NO-Independent sGC Stimulation: Riociguat can directly bind to sGC at a site distinct from the NO-binding site, inducing a conformational change that activates the enzyme and leads to cGMP production. This mechanism is particularly relevant in disease states where endogenous NO levels are depleted.

-

Sensitization of sGC to NO: In the presence of NO, riociguat sensitizes sGC to its natural ligand. It stabilizes the binding of NO to the sGC heme group, resulting in a synergistic and more potent activation of the enzyme than what is achieved with either agent alone.

This dual action ensures a sustained increase in cGMP levels, leading to significant vasodilation and other beneficial vascular effects.

Quantitative Effects of Riociguat on sGC Activity

Preclinical studies have quantified the effects of riociguat on sGC activity and cGMP production, demonstrating its potent stimulatory and synergistic actions.

In Vitro sGC Activity

In cell-free assays using purified recombinant sGC, riociguat has been shown to significantly increase enzyme activity.

| Condition | Fold Increase in sGC Activity (vs. Basal) | Reference |

| Riociguat alone | Up to 73-fold | |

| Riociguat + NO-releasing drug | Up to 112-fold |

Table 1: Fold-increase in recombinant sGC activity stimulated by riociguat.

cGMP Production in Platelets

Studies using washed human platelets provide quantitative data on cGMP accumulation in a cellular context.

| Condition | cGMP Concentration (pmol/10⁹ platelets) | Reference |

| Basal | 1.106 ± 0.324 | |

| Riociguat (1 µM) | 5.986 ± 0.17 | |

| Sodium Nitroprusside (SNP, 1 µM) | 8.439 ± 4.379 |

Table 2: cGMP concentrations in washed human platelets under basal and stimulated conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide to assess sGC activity.

Measurement of cGMP in Platelets

This protocol describes the measurement of cGMP levels in washed human platelets using an Enzyme Immunoassay (EIA) kit.

4.1.1. Platelet Preparation

-

Draw whole blood into citrate-containing tubes.

-

Centrifuge at 200 x g for 20 minutes to obtain platelet-rich plasma (PRP).

-

Add prostacyclin (PGI₂) to the PRP to prevent platelet activation.

-

Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.

-

Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) and wash by centrifugation.

-

Resuspend the final platelet pellet in the appropriate buffer for the assay.

4.1.2. cGMP Measurement

-

Incubate washed platelets with the test compounds (e.g., riociguat, SNP) for the desired time at 37°C.

-

Stop the reaction by adding a lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

Centrifuge the samples to pellet cell debris.

-

Determine the cGMP concentration in the supernatant using a commercially available cGMP EIA kit according to the manufacturer's instructions.

-

Normalize the cGMP concentration to the platelet count.

In Vitro sGC Activity Assay using [α-³²P]GTP

This protocol outlines a radiometric assay to determine the enzymatic activity of purified sGC.

4.2.1. Reaction Mixture Preparation

-

Prepare a reaction buffer containing 50 mM triethanolamine-HCl (pH 7.4), 3 mM MgCl₂, 1 mM GTP, and a GTP-regenerating system (e.g., creatine phosphokinase and phosphocreatine).

-

Add [α-³²P]GTP to the reaction mixture as a tracer.

4.2.2. sGC Activity Measurement

-

Add purified sGC enzyme to the reaction mixture.

-